

An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate

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Compound of Interest

Compound Name:

Methyl 3-(2aminophenoxy)benzoate

Cat. No.:

B1322956

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Disclaimer: Information regarding the specific chemical entity "Methyl 3-(2-aminophenoxy)benzoate" is not readily available in public chemical databases. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of a closely related structural isomer, Methyl 3-aminobenzoate, for which extensive data exists. This information is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

Methyl 3-aminobenzoate is an organic compound featuring both an amine and a methyl ester functional group attached to a benzene ring at the meta position.[1] Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[2]

Physical and Chemical Data

A summary of the key quantitative data for Methyl 3-aminobenzoate is presented in Table 1.



Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Appearance	Light beige to brown crystalline powder or crystals	[1][2]
Melting Point	49-57 °C	[1]
Boiling Point	170 °C at 20 mmHg; 281.5 °C at 760 mmHg	[1][3]
Density	1.166 - 1.232 g/cm ³	[1][3]
Solubility	Slightly soluble in water (0.1-1%)	[2]
Flash Point	140.4 °C	[3]
Refractive Index	1.565	[3]
CAS Number	4518-10-9	[1]

Synthesis and Experimental Protocols

The synthesis of Methyl 3-aminobenzoate can be achieved through several routes. A common laboratory-scale preparation involves the esterification of 3-aminobenzoic acid.

Esterification of 3-Aminobenzoic Acid

A general and widely used method for the synthesis of Methyl 3-aminobenzoate is the Fischer esterification of 3-aminobenzoic acid using methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Experimental Protocol:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid (1 equivalent) in an excess of methanol.

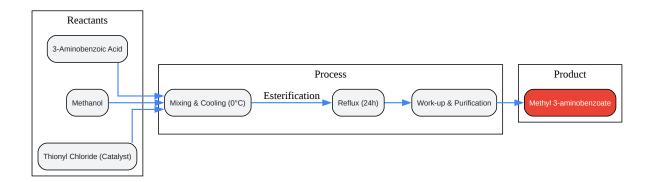
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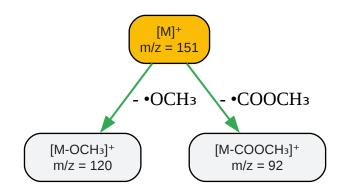




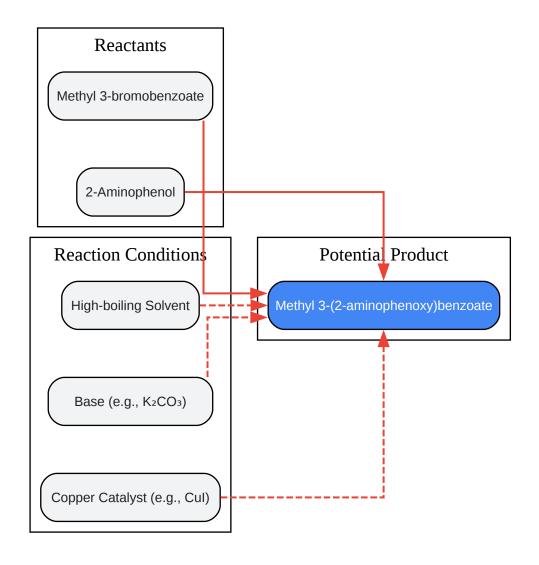
- Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[4] Alternatively, concentrated sulfuric acid can be used as the catalyst.
- Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified period, typically 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[4]
- Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
- Neutralization: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume).
- Drying and Concentration: Combine the organic layers and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude Methyl 3-aminobenzoate by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the pure product.[4]











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